molecular formula C9H11NO2 B1607896 Ethyl 3-methylisonicotinate CAS No. 58997-11-8

Ethyl 3-methylisonicotinate

Cat. No.: B1607896
CAS No.: 58997-11-8
M. Wt: 165.19 g/mol
InChI Key: CRLTUZKJFOBEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methylisonicotinate (CAS 58997-11-8) is a pyridine derivative characterized by an ethyl ester group at position 4 and a methyl substituent at position 3 on the isonicotinic acid backbone. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . The compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in coupling or substitution reactions .

Properties

IUPAC Name

ethyl 3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLTUZKJFOBEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376716
Record name Ethyl 3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58997-11-8
Record name Ethyl 3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methylisonicotinate can be synthesized through various chemical reactions. One method involves the reaction of ethyl nicotinate with methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. Another method includes the use of N-bromosuccinimide (NBS) and benzoyl peroxide in dry carbon tetrachloride (CCl4) to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The ethyl ester undergoes nucleophilic substitution under enzymatic or catalytic conditions:

Aminolysis with Aliphatic Amines

Enzymatic ammonolysis using immobilized lipases (e.g., Novozym® 435) in continuous-flow reactors achieves high yields of nicotinamide derivatives. Key findings include:

Substrate PairReactor TypeResidence TimeYield (%)
Methyl nicotinate + isobutylamineContinuous-flow35 min86.2 ± 1.5
Methyl nicotinate + benzylamineContinuous-flow35 min68.5 ± 0.8
Methyl nicotinate + methylamineBatch (24 h)-75.9 ± 1.2

Optimal conditions involve tert-amyl alcohol as the solvent and 50°C reaction temperature .

Transesterification Reactions

Ionic liquids such as 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) promote ester interchange under oxidative conditions. For example:

  • Oxidative esterification with alcohols yields higher esters using O₂ as a green oxidant .

  • Reaction efficiency depends on the basicity of the ionic liquid’s anion (e.g., acetate > trifluorosulfonate) .

Oxidation of the Methyl Substituent

The methyl group at the 3-position undergoes oxidation to carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄ or CrO₃). This reaction is critical for synthesizing functionalized pyridinecarboxylic acids.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

  • Nitration : Occurs at the 5-position due to meta-directing effects of the ester and methyl groups .

  • Halogenation : Bromine or chlorine substitutes preferentially at the 2-position under radical or Lewis acid-catalyzed conditions.

Hydrogenation

Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the pyridine ring to piperidine derivatives, retaining the ester and methyl groups .

Cycloaddition Reactions

Diels-Alder reactions with electron-rich dienes form bicyclic structures, though reactivity is moderate due to the ring’s low electron density .

Mechanistic Insights

  • Enzymatic Aminolysis : Proceeds via a tetrahedral intermediate stabilized by hydrogen bonding in the enzyme’s active site .

  • Oxidative Esterification : Involves a base-mediated deprotonation and subsequent nucleophilic attack by the alcohol .

  • Electrophilic Substitution : Follows a two-step mechanism with rate-determining σ-complex formation .

Temperature Effects on Enzymatic Reactions

Temperature (°C)Yield (%)
3572.1 ± 1.3
5086.2 ± 1.5
6065.4 ± 0.9

Higher temperatures (>50°C) denature the enzyme, reducing efficiency .

Scientific Research Applications

Ethyl 3-methylisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in drug discovery and development.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of ethyl 3-methylisonicotinate is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. In biological systems, it may influence cellular processes by modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs of ethyl 3-methylisonicotinate, highlighting substituent variations and their implications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences vs. This compound
Ethyl 2-chloro-3-methylisonicotinate 116986-10-8 Cl (position 2), CH₃ (position 3) 199.64 Chlorine increases electrophilicity; enhances halogen-bonding potential
Ethyl 3-nitroisonicotinate 1350989-20-6 NO₂ (position 3) 196.16 Nitro group (electron-withdrawing) increases reactivity in reduction or nucleophilic substitution
Ethyl 3-fluoro-2-methylisonicotinate 1260784-53-9 F (position 3), CH₃ (position 2) 183.18 Fluorine enhances polarity and metabolic stability
Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate 1244018-31-2 Br (position 2), OH (position 3), CH₃ (position 6) 260.09 Bromine and hydroxyl groups introduce hydrogen bonding and higher molecular weight
Methyl 2-methylisonicotinate 16830-24-3 CH₃ (ester), CH₃ (position 2) 165.19 Shorter ethyl → methyl ester reduces lipophilicity
Ethyl 3-(chlorosulfonyl)isonicotinate - ClSO₂ (position 3) ~229.66 Chlorosulfonyl group enables sulfonamide synthesis but increases reactivity hazards

Biological Activity

Ethyl 3-methylisonicotinate (EMI) is a derivative of isonicotinic acid and has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Appearance : Yellowish liquid

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : EMI has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent. Studies suggest that its structural similarity to other active compounds enhances its bioactivity.
  • Anticancer Activity : Preliminary research indicates that EMI may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.
  • Insect Behavior Modulation : EMI has been noted for its influence on insect behavior, particularly in pest management contexts. Similar compounds have been effective in attracting or repelling certain insect species, suggesting a potential application in agriculture .

The mechanisms through which EMI exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Interaction with Enzymes : Like many pyridine derivatives, EMI may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Cellular Pathway Influence : Research indicates that EMI might affect cellular signaling pathways, which could explain its observed effects on cell proliferation and apoptosis in cancer studies.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of EMI against various pathogens demonstrated significant inhibition zones, particularly against Gram-positive bacteria. The results are summarized in Table 1.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Insect Behavioral Studies

In a behavioral study assessing the attraction of thrips to EMI, results indicated a notable preference for EMI over control substances. The findings are presented in Table 2.

CompoundAttraction Ratio (%)
This compound76.6
Control33.4

Applications in Research and Industry

This compound has diverse applications across several fields:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting microbial infections and cancer.
  • Agriculture : Utilized as a semiochemical for pest management strategies, particularly in greenhouse settings.
  • Organic Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methylisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methylisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.